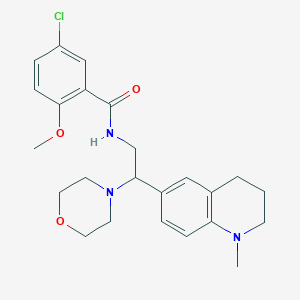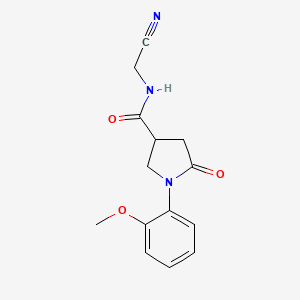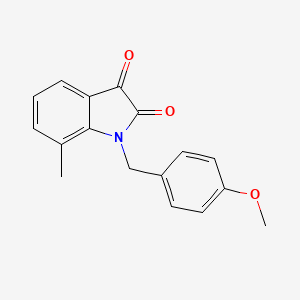
1-(4-Methoxy-benzyl)-7-methyl-1H-indole-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound seems to be a derivative of indole, which is a heterocyclic compound commonly found in many natural products and pharmaceuticals . The presence of a methoxy group and a benzyl group suggests that it might have unique chemical properties compared to other indole derivatives .
Synthesis Analysis
While specific synthesis methods for “1-(4-Methoxy-benzyl)-7-methyl-1H-indole-2,3-dione” were not found, 4-methoxybenzyl esters are known to be readily introduced under a number of mild reaction conditions . They are often used as protecting groups in organic synthesis .Molecular Structure Analysis
The molecular structure of the compound would likely be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. Unfortunately, specific structural data for this compound was not found .Scientific Research Applications
Photoinduced Molecular Transformations
Kobayashi et al. (1993) described the synthesis of 2,3-dihydro-1H-benz[f]indole-4,9-diones, a class of compounds related to 1-(4-Methoxy-benzyl)-7-methyl-1H-indole-2,3-dione, through a unique regioselective photoaddition process. This method is notable for its one-step reaction and potential applications in developing photoactive materials and molecules for photoinduced molecular transformations (Kobayashi, Takeuchi, Seko, Kanno, Kujime, & Suginome, 1993).
Photochromism and Fluorescence
Balenko et al. (2010) investigated the structures and photochromic properties of novel heterocyclic fulgides based on benzo[g]indole structures. These compounds demonstrated notable photochromism, fluorescence, and thermal stability, which are relevant for applications in materials science and optoelectronics (Balenko, Makarova, Rybalkin, Shepelenko, Popova, Tkachev, Aldoshin, Metelitsa, Bren, & Minkin, 2010).
Crystallographic Studies
Wu et al. (2011) conducted a crystallographic study on a compound similar to this compound, providing insights into its molecular structure and potential interactions. This research aids in understanding the physical properties of such compounds, which is crucial for their application in material science and pharmaceuticals (Wu, Zheng, Cao, & Xiao, 2011).
Synthesis of Carbamate Derivatives
Velikorodov et al. (2010) explored the synthesis of carbamate derivatives of indole, which includes compounds structurally related to this compound. Such derivatives have potential applications in the development of new pharmaceuticals and organic compounds (Velikorodov, Kuanchalieva, & Titova, 2010).
Synthetic Approaches in Organic Chemistry
Kametani et al. (1979) reported a synthetic approach to seco-mitosane type compounds, starting from pyrrolo[1,2-a]indole derivatives, related to this compound. This research contributes to the field of organic synthesis, particularly in the creation of complex heterocyclic structures (Kametani, Takahashi, Ihara, & Fukumoto, 1979).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-7-methylindole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-11-4-3-5-14-15(11)18(17(20)16(14)19)10-12-6-8-13(21-2)9-7-12/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRJKVHYFZFWOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=O)N2CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

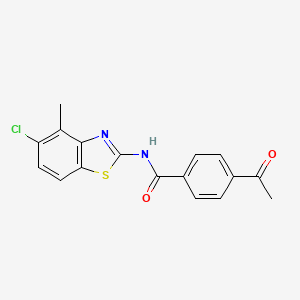
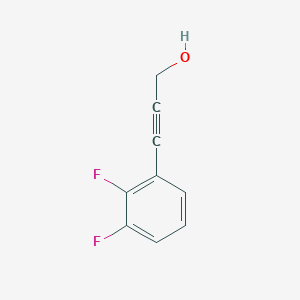


![N-(3-chloro-4-methylphenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2683777.png)
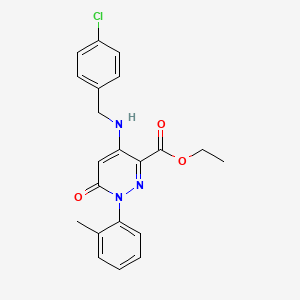
![ethyl 2-[[2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxyacetyl]amino]acetate](/img/structure/B2683780.png)

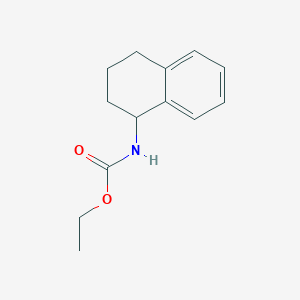

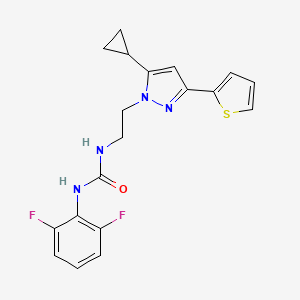
![1-[3-[(E)-3-(dimethylamino)prop-2-enoyl]phenyl]-3,3-dimethylazetidin-2-one](/img/structure/B2683788.png)
